Leontalbinine N-oxide Leontalbinine N-oxide Leontalbinine N-oxide is a lupin alkaloid from Sophora flavescen seeds.
Brand Name: Vulcanchem
CAS No.: 147659-05-0
VCID: VC0532769
InChI: InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1
SMILES: C1CC2CN3C(=C4C2[N+](C1)(CCC4)[O-])CCCC3=O
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35

Leontalbinine N-oxide

CAS No.: 147659-05-0

Cat. No.: VC0532769

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leontalbinine N-oxide - 147659-05-0

Specification

CAS No. 147659-05-0
Molecular Formula C15H22N2O2
Molecular Weight 262.35
IUPAC Name (9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one
Standard InChI InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1
Standard InChI Key RARGGZIJTFLNNX-GXOJGJIOSA-N
SMILES C1CC2CN3C(=C4C2[N+](C1)(CCC4)[O-])CCCC3=O
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Leontalbinine N-oxide belongs to the class of lupin alkaloids with a characteristic N-oxide functional group. Its chemical and physical properties are summarized in Table 1 below.

PropertyValue
CAS Number147659-05-0
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
IUPAC Name(9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one
Standard InChIInChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1
Standard InChIKeyRARGGZIJTFLNNX-GXOJGJIOSA-N
SMILESC1CC2CN3C(=C4C2N+(CCC4)[O-])CCCC3=O
Physical AppearanceSolid powder
SolubilitySoluble in DMSO
Storage ConditionsDry, dark at 0-4°C (short term) or -20°C (long term)

The structure of leontalbinine N-oxide features a tetracyclic framework with an N-oxide group. This structural arrangement gives it unique chemical properties compared to its parent compound leontalbinine. The N-oxide functional group significantly alters the electron distribution within the molecule, affecting its polarity, reactivity, and potentially its biological properties.

Spectroscopic Characteristics

Leontalbinine N-oxide has been characterized through various spectroscopic methods. In FT-IR spectroscopy, N-oxide groups typically show characteristic signals in the range of 928 cm⁻¹, which serves as a key identifier for this functional group . The compound's structural confirmation has been achieved through mass spectrometry, with its protonated molecular ion matching the theoretical mass value expected for its molecular formula .

Natural Sources and Isolation

Primary Natural Source

Leontalbinine N-oxide was first isolated and identified as a minor lupin alkaloid from the seeds of Sophora flavescens var. angustifolia . This plant, belonging to the Fabaceae family, is widely used in traditional Chinese medicine and is known for containing various bioactive alkaloids. The isolation of this compound represented an important addition to the known alkaloid profile of this medicinal plant .

Isolation Techniques

The isolation of leontalbinine N-oxide from natural sources typically involves extraction with organic solvents followed by chromatographic separation techniques. The compound's characterization is then accomplished through comparative spectral analysis with authenticated samples . The relatively low abundance of this compound in natural sources makes its isolation challenging, which has prompted interest in developing synthetic routes for its production.

Synthesis Methods

Biomimetic Transformation

One of the most significant synthesis methods for leontalbinine N-oxide involves a biomimetic transformation from (+)-matrine N-oxide, which is a main alkaloid in Sophora flavescens var. angustifolia. This transformation was investigated under various oxidative conditions using different metallic ions .

The research conducted by Sekine et al. found that when (+)-matrine N-oxide was warmed with ferrous reagents such as FeSO₄ or Fe(COOH)₂ in a methanol-water mixture at 40°C, (-)-7,11-didehydromatrine (also known as (-)-leontalbinine) was obtained along with (+)-matrine. Interestingly, this selective formation of (-)-leontalbinine appeared to be specific to the reaction of (+)-matrine N-oxide with ferrous reagents . The leontalbinine formed through this process could subsequently be oxidized to form leontalbinine N-oxide.

This biomimetic transformation is significant because it potentially mimics the natural biosynthetic pathway in the plant, offering insights into how the compound is formed in nature.

Comparative Analysis with Other Alkaloid N-oxides

Alkaloid N-oxides represent a diverse class of compounds with varying structures and properties. A comparative analysis of leontalbinine N-oxide with other alkaloid N-oxides can provide insights into its unique characteristics and potential applications.

Structural Comparisons

Table 3 compares the molecular properties of leontalbinine N-oxide with other alkaloid N-oxides:

CompoundChemical FormulaMolecular WeightKey Structural Features
Leontalbinine N-oxideC15H22N2O2262.35Tetracyclic structure with N-oxide group
Nefopam N-oxideC17H19NO2270.15Contains a benzoxazocine core
Atropine N-oxideC17H23NO4306.17Tropane alkaloid with ester linkage
Quinine N-oxideC20H24N2O3341.19Quinoline alkaloid with quinuclidine ring
Buprenorphine N-oxideC29H41NO5483.64Morphinan derivative with cyclopropylmethyl group

These structural differences influence the compounds' physical properties, chemical reactivity, and potential biological activities .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry has been used to characterize various alkaloid N-oxides. The fragmentation patterns observed can provide valuable information for structural elucidation and identification.

For example, in the case of nicotine N-oxide, the protonated molecular ion at m/z 179 produces fragment ions at m/z 149, 132, 120, 118, and 117. The comparison with the fragmentation pattern of the parent alkaloid (nicotine) reveals common fragments, which helps identify the position of the N-oxide group .

Similar approaches could be applied to leontalbinine N-oxide, using its fragmentation pattern to confirm its structure and differentiate it from related compounds.

Current Research and Future Directions

Challenges in Leontalbinine N-oxide Research

Current research on leontalbinine N-oxide faces several challenges:

  • Limited natural availability: As a minor alkaloid in Sophora flavescens, its isolation in significant quantities is difficult.

  • Synthetic challenges: While biomimetic transformations have been demonstrated, scaling up synthesis for research purposes remains challenging.

  • Limited biological activity data: Comprehensive studies on its pharmacological properties are scarce.

Future Research Directions

Future research on leontalbinine N-oxide should focus on:

  • Development of efficient synthetic routes to produce the compound in larger quantities.

  • Comprehensive evaluation of its biological activities, including potential therapeutic applications.

  • Investigation of its metabolism and pharmacokinetics.

  • Exploration of structure-activity relationships through the synthesis and testing of analogues.

  • Potential applications in medicinal chemistry as a lead compound for drug development .

The integration of electrochemical methods with mass spectrometry represents a promising approach for understanding the chemical behavior and metabolism of leontalbinine N-oxide, potentially revealing insights into its biological activity .

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